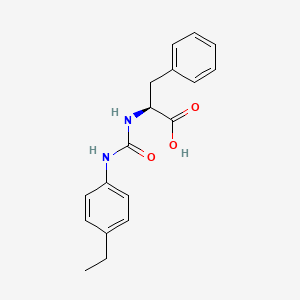
((4-ethylphenyl)carbamoyl)-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4-ethylphenyl)carbamoyl)-L-phenylalanine is an organic compound that belongs to the class of carbamoyl derivatives It is characterized by the presence of a phenylalanine moiety linked to a 4-ethylphenyl group through a carbamoyl functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-ethylphenyl)carbamoyl)-L-phenylalanine typically involves the reaction of L-phenylalanine with 4-ethylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
化学反応の分析
Types of Reactions
((4-ethylphenyl)carbamoyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the carbamoyl group.
科学的研究の応用
((4-ethylphenyl)carbamoyl)-L-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its structural similarity to known bioactive compounds.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ((4-ethylphenyl)carbamoyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenylalanine moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- ((4-methylphenyl)carbamoyl)-L-phenylalanine
- ((4-chlorophenyl)carbamoyl)-L-phenylalanine
- ((4-bromophenyl)carbamoyl)-L-phenylalanine
Uniqueness
((4-ethylphenyl)carbamoyl)-L-phenylalanine is unique due to the presence of the 4-ethylphenyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C18H20N2O3 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
(2S)-2-[(4-ethylphenyl)carbamoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H20N2O3/c1-2-13-8-10-15(11-9-13)19-18(23)20-16(17(21)22)12-14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3,(H,21,22)(H2,19,20,23)/t16-/m0/s1 |
InChIキー |
OJMKXUDLRXNYFS-INIZCTEOSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)NC(CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B14909738.png)







![N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14909791.png)





